
1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine is a compound that belongs to the class of indoline derivatives. Indoline derivatives are known for their diverse pharmacological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects . This compound features a unique structure combining an indoline moiety with a pyridine ring, making it an interesting subject for scientific research and potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine typically involves a series of organic reactions. One common method includes the use of a substrate-controlled ruthenium (II)-catalyzed C–H activation and annulation cascade . This method allows for the selective preparation of the indoline scaffold with high yield and broad substrate scope. Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.
Analyse Chemischer Reaktionen
1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its derivatives are being investigated for their anti-tumor and anti-inflammatory properties.
Industry: The compound can be used in the development of pharmaceuticals and other biologically active molecules.
Wirkmechanismus
The mechanism of action of 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. For instance, some derivatives of indoline have been found to inhibit acetylcholine esterase, making them potential candidates for the treatment of Alzheimer’s disease . Additionally, the compound may interact with NMDA receptors, contributing to its neuroprotective effects .
Vergleich Mit ähnlichen Verbindungen
1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine can be compared with other indoline derivatives, such as:
1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)ethanol: This compound has similar structural features but differs in its functional groups, leading to distinct biological activities.
1-benzo[1,3]dioxol-5-yl-indoles: These compounds are known for their anti-cancer properties and have been studied for their ability to inhibit tubulin polymerization.
The uniqueness of this compound lies in its specific combination of indoline and pyridine moieties, which confer unique pharmacological properties and make it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C16H19N3 |
|---|---|
Molekulargewicht |
253.34 g/mol |
IUPAC-Name |
1-[6-(2,3-dihydroindol-1-yl)-5-methylpyridin-3-yl]ethanamine |
InChI |
InChI=1S/C16H19N3/c1-11-9-14(12(2)17)10-18-16(11)19-8-7-13-5-3-4-6-15(13)19/h3-6,9-10,12H,7-8,17H2,1-2H3 |
InChI-Schlüssel |
JWHGJNURRSBVIU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CN=C1N2CCC3=CC=CC=C32)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


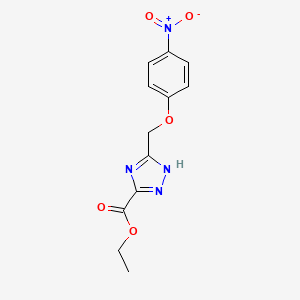
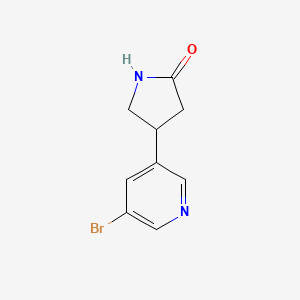

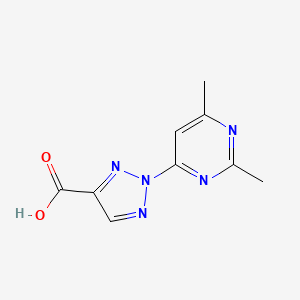
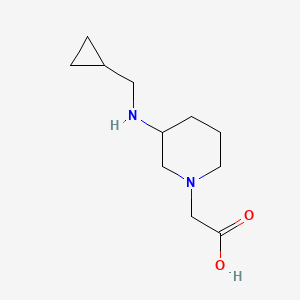

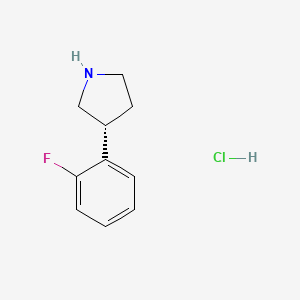
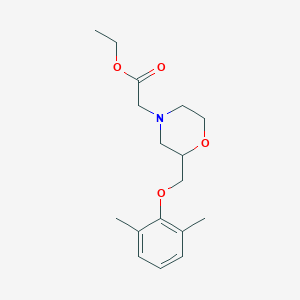
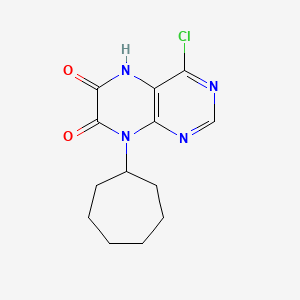
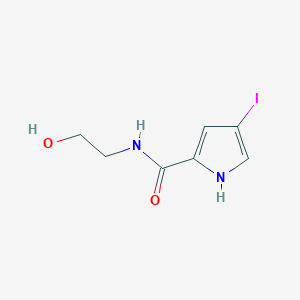
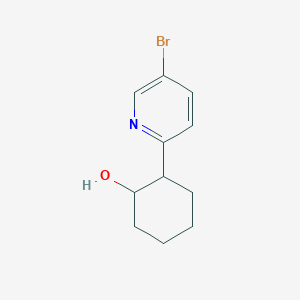

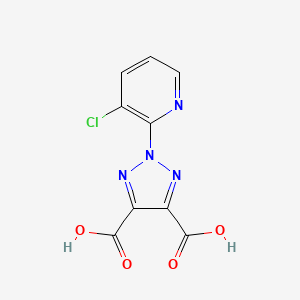
![3-Methyl-6-(4-methyl-3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B15057360.png)
